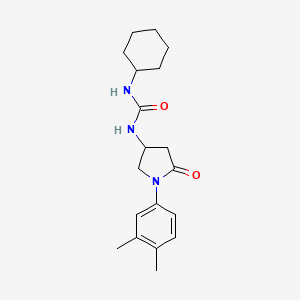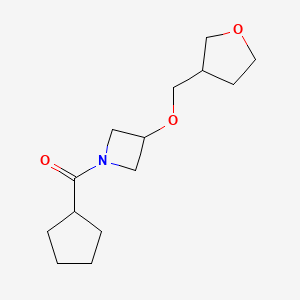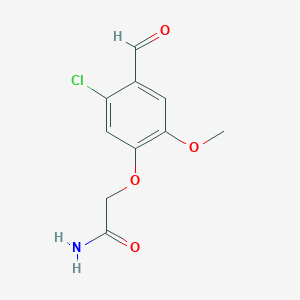
2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2-(2-formylphenoxy)acetamide, involves techniques like slow evaporation solution growth, where spectroscopic methods help in the experimental and theoretical study of the compound's structure. The process utilizes DFT calculations to explore the optimized structure, stability, and molecular electrostatic potential, indicating the depth of analysis required for understanding such compounds (Geetha, Sribalan, & Lakshmi, 2023).
Molecular Structure Analysis
The crystal structure of related compounds is often determined through X-ray diffraction analysis. For example, compounds with a similar backbone have been shown to crystallize in specific systems, demonstrating the importance of molecular structure analysis in understanding the physical properties and potential applications of these compounds (O'reilly, Smith, Kennard, & Mak, 1987).
Chemical Reactions and Properties
The reactivity of compounds similar to 2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide with various reagents highlights their chemical versatility. Novel derivatives have been synthesized through interactions with different available reagents, illustrating the compound's reactivity and potential for creating a range of chemical entities for various applications (Arafat, Khalifa, El‐Taweel, Ayyad, & Mohamed, 2022).
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
The study by Li et al. (2009) explored the regioselective synthesis of formylpyrido[2,1-b]benzoxazoles through the reaction of o-Acetaminophenols with Vilsmeier reagent, yielding unexpected compounds alongside known ones. The process was structurally characterized, offering insights into the synthesis techniques involving chlorination and nucleophilic cyclization, relevant to the manipulation of complex organic molecules, including 2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide derivatives (Li, Du, Guo, & Chen, 2009).
Herbicide Activity and Environmental Interactions
Research on chloroacetamide herbicides provides insights into their metabolism, herbicidal activity, and environmental behavior, which can be relevant to understanding the broader applications of chloroacetamide derivatives. For example, studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlight the biotransformation processes these compounds undergo, which could influence the environmental and toxicological profile of related compounds like 2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).
Biological Applications and Interactions
The permselective properties of electropolymerized guaiacol derivatives study by Milczarek and Ciszewski (2003) investigates the oxidative polymerization of guaiacol and its derivatives, including 4-chloro-2-methoxyphenol. This research could shed light on the bioanalytical applications of similar compounds, potentially extending to 2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide for sensor development or biological interaction studies (Milczarek & Ciszewski, 2003).
Synthesis and Biological Activity
The synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents by Yar, Siddiqui, and Ali (2006) illustrate the potential of derivatives of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide in developing new antimicrobial agents. Their research presents a method for generating compounds with specific biological activities, contributing to the field of medicinal chemistry (Yar, Siddiqui, & Ali, 2006).
Propriétés
IUPAC Name |
2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-15-8-2-6(4-13)7(11)3-9(8)16-5-10(12)14/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTBFTZLCXEFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

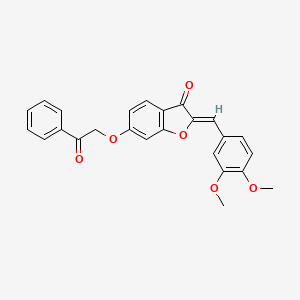
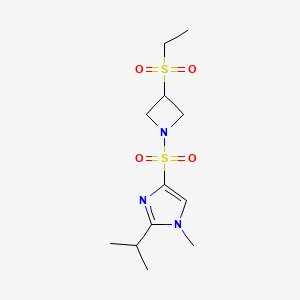
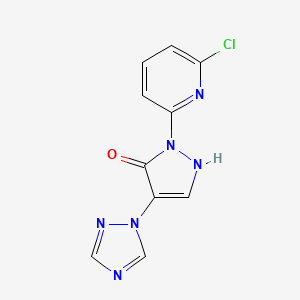
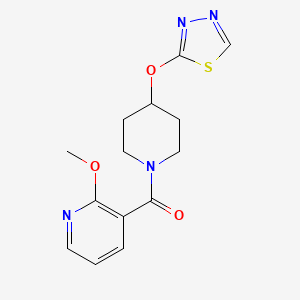
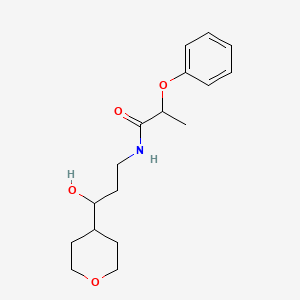

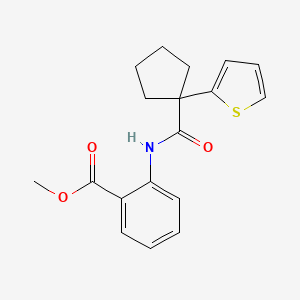
![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol](/img/structure/B2497580.png)
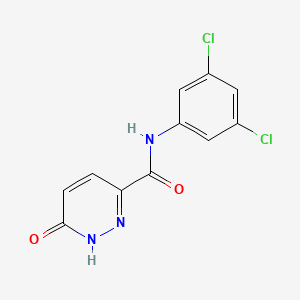
![2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride](/img/structure/B2497584.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2497585.png)
